molecular formula C17H14ClN3O3 B7695975 N-(2-chlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-(2-chlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B7695975
M. Wt: 343.8 g/mol
InChI Key: XIZKWYIZIHREJC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide: is a synthetic organic compound that belongs to the class of acetamides

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-11-19-17(24-21-11)12-5-4-6-13(9-12)23-10-16(22)20-15-8-3-2-7-14(15)18/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZKWYIZIHREJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the chlorophenyl group: This step may involve nucleophilic substitution reactions where a chlorophenyl halide reacts with a nucleophile.

    Formation of the phenoxyacetamide moiety: This can be synthesized by reacting phenol derivatives with acetic anhydride or acetyl chloride, followed by amide formation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring or the methyl group.

    Reduction: Reduction reactions could target the chlorophenyl group or the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-chlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-[3-(1,2,4-oxadiazol-5-yl)phenoxy]acetamide: Lacks the methyl group on the oxadiazole ring.

    N-(2-chlorophenyl)-2-[3-(3-methyl-1,2,4-thiadiazol-5-yl)phenoxy]acetamide: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness: : The presence of the methyl group on the oxadiazole ring and the specific arrangement of functional groups in N-(2-chlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide may confer unique chemical properties and biological activities compared to similar compounds.

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